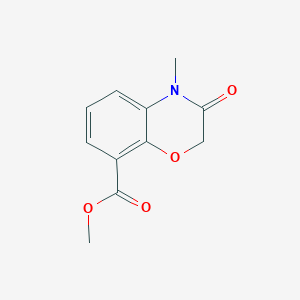
Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
Vue d'ensemble
Description
Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate is a compound belonging to the benzoxazine class known for its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities, supported by relevant studies and data.
Molecular Formula : CHN O
Molecular Weight : 221.21 g/mol
CAS Number : 861348-36-9
1. Antibacterial Activity
Research indicates that derivatives of benzoxazines exhibit significant antibacterial properties. Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine has shown effectiveness against various bacterial strains.
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis.
2. Antifungal Activity
In vitro studies have demonstrated that this compound possesses antifungal properties against several fungal pathogens:
The antifungal activity is attributed to the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.
3. Anticancer Activity
Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine has also been evaluated for its anticancer properties. Studies show it can induce apoptosis in cancer cells:
The compound appears to activate caspase pathways leading to programmed cell death.
4. Anti-inflammatory Activity
This compound has been reported to exhibit anti-inflammatory effects in various models:
| Study | Model | Effect |
|---|---|---|
| Carrageenan-induced paw edema in rats | Significant reduction in swelling | |
| Lipopolysaccharide (LPS)-induced inflammation in macrophages | Decreased cytokine production |
The anti-inflammatory activity is likely due to the inhibition of NF-kB signaling pathways.
Case Study 1: Antibacterial Efficacy
A study conducted by researchers evaluated the antibacterial efficacy of methyl 4-methyl-3-oxo-3,4-dihydro-2H-benzoxazine against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an IC value of 10 µg/mL, indicating potent antibacterial activity compared to standard antibiotics like vancomycin.
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of the compound against lung cancer cells. The results showed that treatment with methyl 4-methyl-3-oxo-3,4-dihydro-2H-benzoxazine led to a significant decrease in cell viability and increased apoptosis markers.
Propriétés
IUPAC Name |
methyl 4-methyl-3-oxo-1,4-benzoxazine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-12-8-5-3-4-7(11(14)15-2)10(8)16-6-9(12)13/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYQPYVFLNZDDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C(C=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













